PTGR2-IN-1
Overview
Description
PTGR2-IN-1 is a potent inhibitor of prostaglandin reductase 2 (PTGR2), with an inhibitory concentration (IC50) of approximately 0.7 micromolar . This compound increases 15-keto-prostaglandin E2-dependent peroxisome proliferator-activated receptor gamma (PPARγ) transcriptional activity in PTGR2-transfected human embryonic kidney 293T cells .
Preparation Methods
The synthetic routes and reaction conditions for PTGR2-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized and available for research purposes . Industrial production methods typically involve the synthesis of the compound in a controlled laboratory environment, ensuring high purity and consistency.
Chemical Reactions Analysis
PTGR2-IN-1 primarily undergoes inhibition reactions with PTGR2. It blocks the labeling of endogenous PTGR2 in human embryonic kidney 293T cells with good potency and selectivity . The compound’s reactions are characterized by its ability to inhibit the reduction of 15-keto-prostaglandin E2, a key step in the inactivation of prostaglandins .
Scientific Research Applications
PTGR2-IN-1 is used extensively in scientific research, particularly in studies related to prostaglandin metabolism and PPARγ transcriptional activity. It has applications in:
Mechanism of Action
PTGR2-IN-1 exerts its effects by inhibiting PTGR2, which catalyzes the NADPH-dependent reduction of the conjugated alpha, beta-unsaturated double bond of 15-keto-prostaglandin E2 . This inhibition suppresses PPARγ-mediated adipocyte differentiation, potentially improving insulin sensitivity with fewer side effects . The compound binds to PTGR2 with high affinity, blocking its catalytic activity and preventing the reduction of prostaglandins .
Comparison with Similar Compounds
PTGR2-IN-1 is unique in its high potency and selectivity as a PTGR2 inhibitor. Similar compounds include:
These compounds share similar inhibitory mechanisms but differ in their chemical structures and specific binding affinities.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIOYMPBWXQRRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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